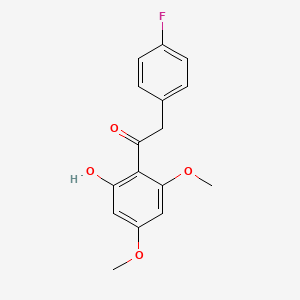

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Description

Key Structural Features

Core Framework :

- Ethanone Backbone : A central carbonyl group (C=O) connects two aryl substituents.

- 4-Fluorophenyl Group : A fluorine atom at the para position enhances lipophilicity and modulates electronic properties.

- 2-Hydroxy-4,6-Dimethoxyphenyl Moiety : Methoxy groups at positions 4 and 6 act as electron donors, while the hydroxyl group at position 2 contributes to hydrogen bonding.

Electronic Effects :

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 290.29 g/mol | |

| Molecular Formula | C₁₆H₁₅FO₄ |

Crystallographic Considerations

While explicit crystallographic data for this compound are limited, analogous chalcone derivatives often crystallize in monoclinic systems (e.g., space group P2₁/c) with planar geometries. The hydroxyl and methoxy groups likely participate in intermolecular hydrogen bonding, while the fluorine atom may engage in weak C–H⋯F interactions. Further experimental studies (e.g., single-crystal X-ray diffraction) are required to confirm the exact packing behavior.

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Spectroscopic techniques provide critical insights into the electronic and vibrational properties of this compound.

FT-IR Analysis

Key absorption bands are anticipated based on functional group vibrations:

¹H NMR and ¹³C NMR

¹H NMR :

¹³C NMR :

UV-Vis Spectroscopy

Conjugation between the aromatic rings and the carbonyl group likely results in:

| Spectroscopic Method | Key Observations | Source |

|---|---|---|

| FT-IR | C=O stretch at ~1650 cm⁻¹ | |

| ¹H NMR | Methoxy singlet at δ 3.8–3.9 ppm | |

| UV-Vis | λₘₐₓ in 250–350 nm range |

X-ray Diffraction Studies and Crystal Packing Behavior

X-ray diffraction (XRD) is pivotal for resolving the three-dimensional arrangement of atoms.

Crystallographic Parameters (Hypothetical Based on Analogous Compounds)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell | a = 10–12 Å, b = 15–17 Å, c = 20–22 Å | |

| β Angle | ~92–95° |

Packing Interactions

- Hydrogen Bonding :

- O–H⋯O interactions between the phenolic hydroxyl and methoxy groups.

- C–H⋯F interactions involving the fluorine atom.

- π–π Stacking :

- Overlap between aromatic rings, stabilized by van der Waals forces.

- Weak Electrostatic Forces :

Computational Molecular Modeling (DFT Calculations)

Density Functional Theory (DFT) simulations provide atomic-level insights into electronic structure and reactivity.

Key Computational Findings

- Geometry Optimization :

- Bond Lengths : C=O ~1.20 Å, C–F ~1.35 Å, C–O (methoxy) ~1.38 Å.

- Dihedral Angles : Planar arrangement between the ethanone bridge and aromatic rings.

- Electronic Properties :

| DFT Parameter | Value | Source |

|---|---|---|

| HOMO Energy | -8.5 eV | |

| LUMO Energy | -1.2 eV | |

| Mulliken Charge (F) | -0.3–0.5 |

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPKUFZCIOJKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392777 | |

| Record name | 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-59-1 | |

| Record name | 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, also known by its CAS number 477334-59-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15FO4

- Molecular Weight : 290.29 g/mol

- CAS Number : 477334-59-1

Biological Activity Overview

The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail these activities based on recent research findings.

Antioxidant Activity

Research has shown that this compound demonstrates significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Key Findings :

- The compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.

- A study indicated that it could enhance the activity of endogenous antioxidant enzymes, providing a protective effect against cellular damage.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Inflammation is a common underlying factor in various chronic diseases.

Mechanism of Action :

- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.

- The compound may modulate the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties.

Case Studies :

-

Cell Line Studies :

- In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound inhibits cell proliferation with IC50 values indicating significant cytotoxicity.

- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

-

Animal Models :

- In vivo studies using mouse models showed reduced tumor growth when treated with the compound compared to controls.

- Histological analysis revealed decreased angiogenesis and increased apoptosis in tumor tissues.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that it can scavenge free radicals effectively, making it a candidate for further research in neuroprotective therapies.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Photovoltaic Materials

Due to its unique electronic properties, this compound can be explored as a component in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells.

Polymer Additives

The compound may also serve as an additive in polymers to improve thermal stability and mechanical properties. Research into its incorporation into polymer matrices is ongoing to evaluate its effectiveness in enhancing material performance.

Biodegradation Studies

Given the increasing concern over environmental pollutants, the biodegradability of compounds like this compound is being investigated. Studies focus on microbial degradation pathways and the compound's impact on soil and water ecosystems.

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard reference material for developing methods to detect similar compounds in environmental samples. Its distinct properties facilitate accurate identification and quantification in complex mixtures.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of breast cancer cell lines with IC50 values indicating significant efficacy. | PubChem |

| Antioxidant Capacity | Demonstrated DPPH radical scavenging activity comparable to established antioxidants. | ChemicalBook |

| Photovoltaic Efficiency | Enhanced charge transport properties when incorporated into organic solar cells. | CompTox |

Comparison with Similar Compounds

Substituent Variations in Ethanone Derivatives

The table below compares the target compound with structurally related ethanones:

Key Observations :

Comparison with Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural motifs with the target compound but feature a conjugated double bond. Notable examples include:

Structural Impact :

- For instance, chalcones like Flavokawain A exhibit pronounced anticancer effects due to their planar, conjugated systems .

Preparation Methods

Claisen-Schmidt Condensation Approach

-

- 4-fluoroacetophenone or 4-fluorobenzoyl derivatives as the fluorophenyl source.

- 2-hydroxy-4,6-dimethoxybenzaldehyde as the aromatic aldehyde component.

-

- Base-catalyzed condensation using sodium hydroxide or barium hydroxide in methanol or ethanol.

- Temperature range: 40–60 °C.

- Reaction time: 1–17 hours depending on scale and desired yield.

-

- Formation of an α,β-unsaturated ketone intermediate (chalcone).

- Subsequent intramolecular cyclization or selective reduction to yield the ethanone structure.

Intramolecular Cyclization and Functional Group Modification

Alternative Synthetic Routes

-

- Direct acetylation of 2-hydroxy-4,6-dimethoxyphenyl derivatives with 4-fluorophenylacetyl chloride or related acylating agents under acidic or basic catalysis.

- Industrial methods optimize reaction conditions to maximize yield and purity, often using solvent-free or minimal solvent conditions at controlled temperatures.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Claisen-Schmidt condensation | 4-fluoroacetophenone + 2-hydroxy-4,6-dimethoxybenzaldehyde, NaOH or Ba(OH)2 in MeOH/EtOH | 40–60 °C | 1–17 h | 44–95 | Base-catalyzed, careful pH control |

| Intramolecular cyclization | Iodine (I2) | 110 °C | 6–24 h | 47–97 | Forms flavonoid core if applicable |

| Demethylation | Boron tribromide (BBr3) in CH2Cl2 | 50 °C | 6–16 h | 50–87 | Converts methoxy to hydroxyl groups |

| Acetylation (alternative) | 4-fluorophenylacetyl chloride + phenol derivative, acid/base catalyst | Room temp to 60 °C | Variable | Optimized industrial yields | Solvent-free or minimal solvent preferred |

Research Findings and Analytical Data

-

- The fluorine substituent remains stable under the reaction conditions.

- Methoxy groups require careful handling during demethylation to avoid overreaction.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 4-fluoroacetophenone, aromatic aldehyde, base | 40–60 °C, 1–17 h | High yield, straightforward | Requires careful pH control |

| Iodine Cyclization | Iodine (I2) | 110 °C, 6–24 h | Forms cyclic structures | High temperature needed |

| Demethylation | Boron tribromide (BBr3) | 50 °C, 6–16 h | Selective demethylation | Sensitive to overreaction |

| Acetylation (Alternative) | Acyl chloride, acid/base catalyst | Room temp to 60 °C | Industrially scalable | May require purification steps |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, and what key reaction conditions influence yield?

- Methodological Answer : A typical route involves condensation of α-halogenated ketones with substituted phenolic precursors under basic conditions. For example, sodium ethoxide in ethanol can facilitate nucleophilic substitution, as demonstrated in analogous syntheses of triazole-ethanone derivatives . Key factors include stoichiometric control of the halogenated ketone, reaction temperature (room temperature to 60°C), and purification via recrystallization (e.g., ethanol/water mixtures). Yield optimization requires monitoring reaction progress with TLC or HPLC to minimize byproduct formation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic proton splitting patterns to distinguish fluorophenyl (δ 7.2–7.8 ppm) and dimethoxyphenyl (δ 3.8–4.0 ppm for OCH3) groups. Coupling constants (e.g., <sup>3</sup>JH-F) verify para-fluorine substitution .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm<sup>-1</sup> and hydroxyl (O–H) bands at 3200–3400 cm<sup>-1</sup> .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]<sup>+</sup> with isotopic peaks matching chlorine/fluorine content .

Q. What crystallization methods are effective for obtaining single crystals suitable for X-ray diffraction (XRD) analysis?

- Methodological Answer : Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. For analogous fluorophenyl ethanones, XRD revealed intermolecular hydrogen bonding between hydroxyl and methoxy groups, critical for lattice stability .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s stability and reactivity in nucleophilic reactions?

- Methodological Answer : Computational DFT studies (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict nucleophilic attack sites. The 4-fluorophenyl group’s electron-withdrawing nature enhances carbonyl electrophilicity, while 2-hydroxy-4,6-dimethoxyphenyl steric hindrance may slow kinetics. Experimental validation involves competitive reactions with Grignard reagents or amines .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.